molecular formula C20H19FN4O4S B2693193 methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-20-7

methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2693193
CAS No.: 689748-20-7
M. Wt: 430.45
InChI Key: NNQMVUBTBZQVIO-UHFFFAOYSA-N
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Description

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzamido group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the fluorobenzamido and methoxyphenyl groups. The final step involves the esterification of the compound to form the methyl ester.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of Substituents: The fluorobenzamido and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The triazole ring and the fluorobenzamido group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c1-28-16-9-4-3-8-15(16)25-17(23-24-20(25)30-12-18(26)29-2)11-22-19(27)13-6-5-7-14(21)10-13/h3-10H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQMVUBTBZQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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